

Benchmarking the Therapeutic Window of (R)-MPH-220: A Comparative Guide

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Compound of Interest		
Compound Name:	(R)-MPH-220	
Cat. No.:	B15603137	Get Quote

A Note on Nomenclature: The compound "**(R)-MPH-220**" is not a standard designation in publicly available scientific literature. This guide assumes that "**(R)-MPH-220**" refers to d-threomethylphenidate (d-MPH), the therapeutically active enantiomer of methylphenidate. The 'R' designation corresponds to the (R,R)-stereoisomer, which is d-threo-methylphenidate, the primary component responsible for the clinical efficacy of methylphenidate formulations.[1][2][3]

This guide provides a comparative analysis of the therapeutic window of d-threomethylphenidate against other common treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), namely mixed amphetamine salts and atomoxetine.

Quantitative Comparison of Therapeutic Windows

The therapeutic window of a drug is a measure of its safety and is typically quantified by the therapeutic index (TI). In preclinical studies, the TI is often calculated as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50). In clinical practice, a defined TI is less common; instead, the therapeutic window is understood through dose-response relationships for efficacy and the incidence of adverse effects at therapeutic doses.[5][6]

Preclinical Therapeutic Index

The following table summarizes available preclinical data on the therapeutic index of d-threomethylphenidate and its comparators in rodent models of ADHD. It is important to note that



these values can vary depending on the animal model and experimental conditions.

Compound	Animal Model	ED50 (Effective Dose)	LD50 (Lethal Dose)	Therapeutic Index (LD50/ED50)
d-threo- Methylphenidate	Rat (ADHD model)	~1-3 mg/kg (oral)	~190 mg/kg (oral)	~63-190
d,I-Amphetamine	Rat	~1 mg/kg (oral)	~45 mg/kg (oral)	~45
Atomoxetine	Mouse (ADHD model)	~3 mg/kg (i.p.)	~223 mg/kg (oral)	~74

Disclaimer: The values presented are approximations derived from various sources and may not be directly comparable due to differences in experimental protocols.

Clinical Therapeutic Range and Adverse Effect Profile

The following table outlines the typical therapeutic dose ranges and common adverse effects observed in clinical trials for d-threo-methylphenidate and its comparators. The therapeutic window in a clinical setting is the range between the minimum effective dose and a dose that produces intolerable side effects.[5][6][7]



Medication	Therapeutic Dose Range (Children & Adolescents)	Therapeutic Dose Range (Adults)	Common Adverse Effects at Therapeutic Doses
Dexmethylphenidate (d-MPH)	5-20 mg/day	10-40 mg/day	Decreased appetite, insomnia, headache, abdominal pain, irritability.[8][9]
Mixed Amphetamine Salts	5-30 mg/day	20-60 mg/day	Decreased appetite, insomnia, headache, dry mouth, anxiety, weight loss.[8][9]
Atomoxetine	0.5-1.4 mg/kg/day (up to 100 mg)	40-100 mg/day	Nausea, vomiting, decreased appetite, fatigue, dizziness, dyspepsia.[10][11][12]

Experimental ProtocolsPreclinical Determination of Therapeutic Index

Objective: To determine the ED50 and LD50 of a test compound in a rodent model of ADHD (e.g., Spontaneously Hypertensive Rat - SHR).[13]

Methodology:

- Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used animal model
 exhibiting hyperactivity, impulsivity, and inattention.[14] Age-matched Wistar-Kyoto (WKY)
 rats are used as a control strain.
- ED50 Determination (Efficacy):
 - A cohort of SHR rats is randomly assigned to receive various doses of the test compound or a vehicle control.
 - Behavioral assessments are conducted to measure the core symptoms of ADHD.
 Common tests include:



- Open-field test: To assess locomotor activity (hyperactivity).
- Five-choice serial reaction time task (5-CSRTT): To measure attention and impulsivity.
- Y-maze or T-maze: To evaluate working memory and cognitive function.[15][16]
- The dose of the compound that produces a 50% improvement in the measured behavioral deficit compared to the vehicle control is determined as the ED50.
- LD50 Determination (Toxicity):
 - Separate cohorts of animals are administered escalating doses of the test compound.
 - The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
 - The dose that results in the death of 50% of the animals in a group is determined as the LD50.
- Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the LD50 to the ED50.

Clinical Dose-Finding and Therapeutic Window Assessment

Objective: To determine the optimal therapeutic dose range and assess the safety and tolerability of a new medication for ADHD in human subjects.

Methodology:

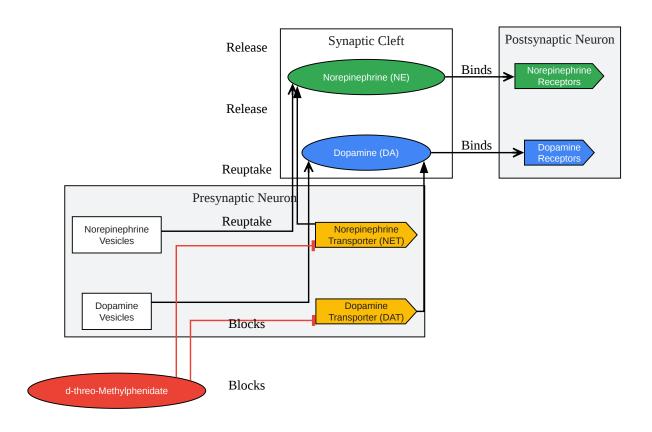
- Study Design: A double-blind, placebo-controlled, dose-titration study is a common design.[7]
 [17]
- Participant Selection: Patients diagnosed with ADHD according to DSM-5 criteria are recruited.
- Dose Titration Phase:



- Participants are initiated on a low dose of the investigational drug.
- The dose is gradually increased at regular intervals (e.g., weekly).
- Efficacy is assessed at each dose level using standardized rating scales such as the ADHD Rating Scale (ADHD-RS) and the Clinical Global Impression (CGI) scale.[18]
- Maintenance Phase: Once an optimal dose is determined for each individual (the dose
 providing the best balance of efficacy and tolerability), they enter a maintenance phase at
 that dose.
- Safety and Tolerability Monitoring: Throughout the trial, adverse events are systematically recorded and monitored. This includes monitoring vital signs, weight, and conducting laboratory tests.
- Data Analysis: The dose-response relationship for both efficacy and adverse effects is analyzed to define the therapeutic window. This involves identifying the dose range that provides a clinically significant improvement in ADHD symptoms with an acceptable sideeffect profile.[5][6]

Visualizations Signaling Pathway of d-threo-Methylphenidate



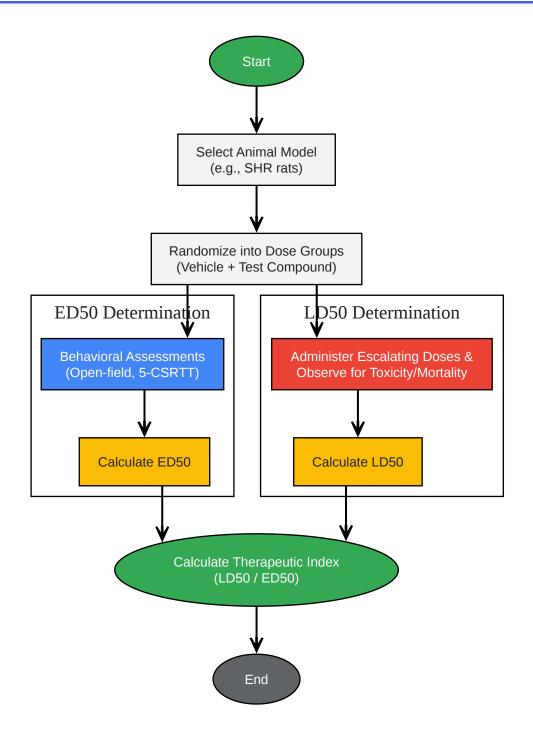


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Caption: Mechanism of action of d-threo-methylphenidate.

Experimental Workflow for Preclinical Therapeutic Index Determination





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Caption: Workflow for determining the preclinical therapeutic index.

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